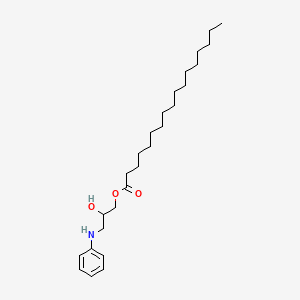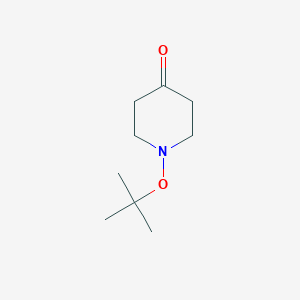
1-tert-Butoxypiperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butoxypiperidin-4-one is a chemical compound with the molecular formula C10H19NO2. It is a piperidine derivative, characterized by the presence of a tert-butoxy group attached to the nitrogen atom of the piperidine ring. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including medicinal chemistry and material science.
Preparation Methods
1-tert-Butoxypiperidin-4-one can be synthesized through several methods. One common approach involves the reaction of benzoic acid with tert-butyl magnesium bromide to form tert-butyl benzoate, which is then converted into 1-tert-butyl-4-piperidone through acid catalysis and dehydration . Another method involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi in the presence of N,N’-dimethylpropylene urea, followed by treatment with allyl bromides . These methods yield the desired compound with varying efficiencies and purities.
Chemical Reactions Analysis
1-tert-Butoxypiperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butoxy group is replaced by other functional groups. Common reagents used in these reactions include BuLi, allyl bromides, and various oxidizing and reducing agents
Scientific Research Applications
1-tert-Butoxypiperidin-4-one has several applications in scientific research:
Biology: This compound is used in the synthesis of bioactive molecules that can interact with biological targets, making it valuable in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-tert-Butoxypiperidin-4-one involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a precursor to bioactive compounds that can modulate biological pathways. For example, it can be converted into molecules that inhibit enzymes or receptors involved in disease processes . The exact molecular targets and pathways depend on the specific derivative synthesized from this compound.
Comparison with Similar Compounds
1-tert-Butoxypiperidin-4-one can be compared with other similar compounds, such as:
1-Boc-4-piperidone: This compound is also a piperidine derivative with a tert-butoxycarbonyl group.
1-Benzyl-4-piperidone: Another piperidine derivative used in the synthesis of various pharmaceuticals.
1-Boc-4-AP: This compound is used as an intermediate in the manufacture of fentanyl and related derivatives. The uniqueness of this compound lies in its specific tert-butoxy group, which imparts distinct chemical properties and reactivity compared to other piperidine derivatives.
Properties
CAS No. |
372103-13-4 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]piperidin-4-one |
InChI |
InChI=1S/C9H17NO2/c1-9(2,3)12-10-6-4-8(11)5-7-10/h4-7H2,1-3H3 |
InChI Key |
OITKMWPXWBDUEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)ON1CCC(=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


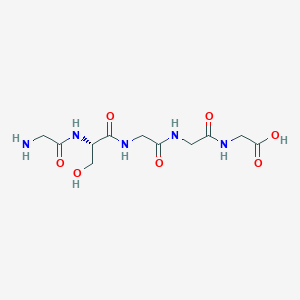
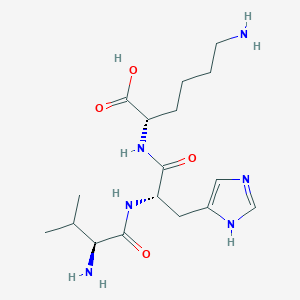
![N'-[(2-methoxyphenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B14249024.png)
![Acetic acid, 2-[4-[[cyclohexyl[2-[(2,4-dichlorophenyl)amino]-2-oxoethyl]amino]methyl]-2-methylphenoxy]-](/img/structure/B14249025.png)
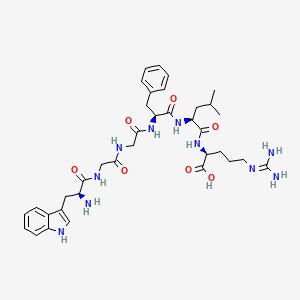
silane](/img/structure/B14249053.png)
![Benzamide, 5-(acetylamino)-N-butyl-2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14249057.png)
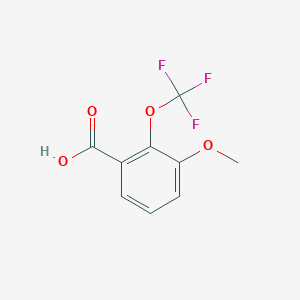
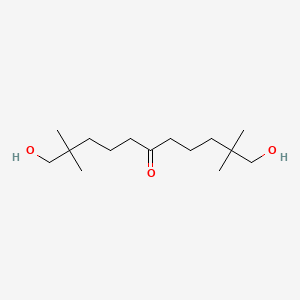
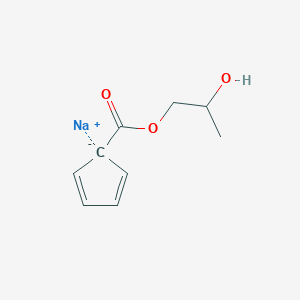
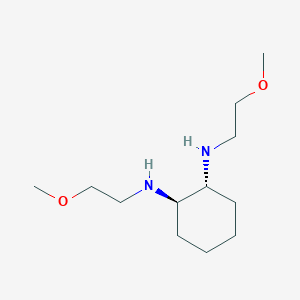
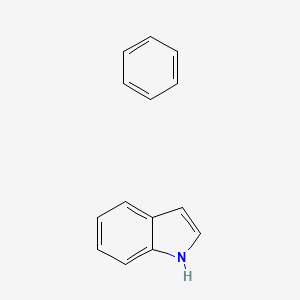
![2-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]pyridine](/img/structure/B14249097.png)
